BenchChemオンラインストアへようこそ!

VDM11

Cannabinoid pharmacology TRPV1 vanilloid receptor Anandamide transport inhibition

VDM11 (N-(4-hydroxy-2-methylphenyl)arachidonylamide) is a potent and selective inhibitor of the anandamide membrane transporter (AMT), with IC50 values of 4–11 μM for inhibition of anandamide cellular uptake. It is a synthetic derivative of the endocannabinoid anandamide (AEA) and belongs to the class of acyl-based cannabinoid reuptake inhibitors.

Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
Cat. No. B8193274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVDM11
Molecular FormulaC27H39NO2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C
InChIInChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+
InChIKeyWUZWFRWVRHLXHZ-SHDWVJIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VDM11: Potent and Selective Anandamide Membrane Transporter (AMT) Inhibitor for Cannabinoid Research


VDM11 (N-(4-hydroxy-2-methylphenyl)arachidonylamide) is a potent and selective inhibitor of the anandamide membrane transporter (AMT), with IC50 values of 4–11 μM for inhibition of anandamide cellular uptake . It is a synthetic derivative of the endocannabinoid anandamide (AEA) and belongs to the class of acyl-based cannabinoid reuptake inhibitors [1]. VDM11 exhibits weak affinity for CB1 and CB2 cannabinoid receptors (Ki >5–10 μM) and displays negligible agonist activity at the human vanilloid receptor TRPV1 (hVR1) . The compound is also an inhibitor of fatty acid amide hydrolase (FAAH) under certain assay conditions, acting in part as an alternative FAAH substrate, and shows weak inhibition of monoacylglycerol lipase (MAGL) [2].

Why VDM11 Cannot Be Substituted by AM404 or OMDM Analogs in Endocannabinoid Research


Inhibitors targeting the endocannabinoid system exhibit profound functional divergence despite structural similarities. AM404, the most widely used anandamide uptake inhibitor, acts as a potent TRPV1 agonist at concentrations 400–10,000-fold lower than those required for AMT inhibition [1]. This dual pharmacology introduces confounding variables in experiments requiring isolated modulation of endocannabinoid tone. Similarly, OMDM-2 and VDM11 differ substantially in their in vivo efficacy: OMDM-2 more potently enhances anandamide's motor-inhibitory effects compared to VDM11 [2]. UCM707, OMDM-1, and OMDM-2 are weak FAAH inhibitors (IC50 >50 μM) under all assay conditions, whereas VDM11's FAAH inhibition is highly protocol-dependent [3]. The following quantitative evidence demonstrates that VDM11 occupies a distinct pharmacological niche—offering AMT inhibition comparable to AM404 while eliminating confounding TRPV1 activation, and providing a unique balance of uptake inhibition, FAAH substrate activity, and in vivo behavioral efficacy that no single comparator compound replicates.

Quantitative Differentiation Evidence for VDM11 Against Closest AMT Inhibitor Comparators


VDM11 Eliminates TRPV1 Agonism: A Critical Differentiator from AM404

VDM11 inhibits the anandamide membrane transporter (AMT) as potently as AM404 but exhibits little or no agonist activity at the human vanilloid receptor TRPV1 (hVR1). In contrast, AM404 and related compounds (arvanil, olvanil, linvanil) activate hVR1 receptors at concentrations 400- to 10,000-fold lower than those required for AMT inhibition [1]. This represents a fundamental pharmacological distinction: VDM11 elevates endogenous anandamide levels without simultaneous TRPV1-mediated calcium influx and associated pro-nociceptive or pro-inflammatory signaling [2].

Cannabinoid pharmacology TRPV1 vanilloid receptor Anandamide transport inhibition

Protocol-Dependent FAAH Inhibition: VDM11 Offers Tunable Selectivity Unlike Fixed-Profile Comparators

VDM11 exhibits FAAH inhibition that is highly dependent on assay conditions—a characteristic not shared by more rigid comparator compounds. In the presence of fatty acid-free BSA (0.125% w/v), VDM11 inhibits rat brain FAAH with an IC50 of 2.6 μM, comparable to AM404 (IC50 = 2.1 μM) [1]. However, when using an alternative FAAH assay protocol, VDM11 becomes a much less potent FAAH inhibitor (IC50 >50 μM) regardless of cell type or species, whereas AM404 maintains its FAAH inhibitory profile [2]. In contrast, UCM707, OMDM-1, and OMDM-2 remain weak FAAH inhibitors (IC50 >50 μM) under all conditions tested [2]. VDM11's potency toward FAAH is also BSA-concentration dependent: in the absence of fatty acid-free BSA, the IC50 decreases from 2.9 μM to 1.6 μM [1].

FAAH inhibition Enzymatic hydrolysis Endocannabinoid metabolism

Cytotoxicity Profile: VDM11 Shows Comparable but Latency-Distinct Toxicity vs. AM404 in C6 Glioma

VDM11 and AM404 produce rapid loss of C6 glioma cell viability over the same concentration range required for inhibition of anandamide uptake in vitro, but with a notable difference in toxicity latency [1]. Both compounds, along with UCM707 and OMDM2, were tested at pharmacologically relevant concentrations, revealing that while the potency for cytotoxicity is comparable across this compound class, the temporal onset differs [1]. This information is critical for experimental design where acute versus prolonged exposure protocols may differentially impact cellular integrity.

Cellular toxicity C6 glioma In vitro safety profiling

In Vivo Motor and Analgesic Potentiation: VDM11 vs. OMDM-2 in Rat Behavioral Models

In head-to-head in vivo comparisons, VDM11 and OMDM-2 exhibit differential efficacy in enhancing anandamide's pharmacological effects. OMDM-2 more potently enhanced the motor-inhibitory effects of a subeffective dose of anandamide (2 mg/kg, i.p.) than VDM11 (both at 5 mg/kg, i.p.) [1]. However, both VDM11 and OMDM-2 (1–10 mg/kg, i.p.) significantly enhanced the time spent by rats on a hot plate in an acute analgesia test, while OMDM-1 showed no effect [1]. Additionally, both VDM11 and OMDM-2 (5 mg/kg, i.v.) significantly reduced hindlimb spasticity in a mouse model of chronic relapsing experimental allergic encephalomyelitis (multiple sclerosis model) [1].

In vivo pharmacology Motor behavior Analgesia Anandamide potentiation

Substrate-Based FAAH Inhibition: VDM11 Acts as FAAH Substrate, Not Pure Competitive Inhibitor

VDM11 inhibits FAAH at least in part by acting as an alternative substrate for the enzyme, a mechanistic distinction from pure competitive FAAH inhibitors like URB597 [1]. HPLC analysis confirmed that VDM11 is metabolized by FAAH to produce 4-amino-m-cresol, and this metabolism is blocked by pretreatment with the FAAH inhibitors URB597 and CAY10401 [1]. The rate of VDM11 metabolism by FAAH was estimated to be approximately 15–20% of that for anandamide [1]. This substrate-based mechanism fundamentally differs from URB597, which acts as an irreversible carbamate inhibitor of FAAH with no substrate activity.

FAAH substrate Enzyme kinetics Endocannabinoid metabolism

Optimal Scientific and Preclinical Application Scenarios for VDM11


Studies Requiring TRPV1-Independent Elevation of Endocannabinoid Tone

VDM11 is the compound of choice for experiments where elevation of endogenous anandamide via AMT inhibition must be achieved without concurrent TRPV1 activation. Unlike AM404, which activates TRPV1 at concentrations far below those required for transport inhibition, VDM11's negligible hVR1 agonist activity enables clean interrogation of CB1/CB2-mediated signaling pathways in pain, inflammation, neuroprotection, and synaptic plasticity research [1]. This is particularly relevant in tissues where TRPV1 is highly expressed, such as dorsal root ganglia, trigeminal neurons, and certain brain regions.

Behavioral Pharmacology with Balanced Motor and Analgesic Endpoints

For in vivo studies requiring enhancement of anandamide's analgesic effects without pronounced motor impairment, VDM11 offers a distinct profile versus OMDM-2. While both compounds enhance anandamide-mediated analgesia and reduce spasticity in EAE models, OMDM-2 produces more robust potentiation of anandamide's motor-inhibitory effects than VDM11 [2]. Researchers studying pain modulation where locomotor endpoints are secondary outcome measures should prioritize VDM11 to minimize motor confounds.

Assay Systems Where Tunable FAAH Inhibition is Desirable

VDM11's FAAH inhibitory potency is highly sensitive to assay conditions—ranging from IC50 ≈ 2–3 μM in standard FAAH assays with BSA to IC50 >50 μM under alternative protocols—while comparator compounds show fixed profiles [3]. This protocol-dependent behavior allows researchers to intentionally modulate whether VDM11 acts as a dual AMT/FAAH inhibitor or a predominantly AMT-selective agent by adjusting assay buffer composition. No other anandamide uptake inhibitor offers this experimental flexibility.

FAAH Substrate Studies and Enzyme Turnover Experiments

VDM11 serves as a validated FAAH substrate in addition to being an inhibitor, with metabolism confirmed by HPLC detection of 4-amino-m-cresol and blockade by URB597 [4]. The rate of VDM11 metabolism is approximately 15–20% that of anandamide [4]. This property makes VDM11 uniquely valuable for studies examining FAAH substrate specificity, enzyme kinetics of acyl-amide hydrolysis, and comparative metabolism of structurally diverse fatty acid amides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for VDM11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.